molecular formula C8H8N2O B065022 3-Amino-2-hydroxy-6-methylbenzonitrile CAS No. 182499-93-0

3-Amino-2-hydroxy-6-methylbenzonitrile

Cat. No.: B065022
CAS No.: 182499-93-0
M. Wt: 148.16 g/mol
InChI Key: NTUMBWHJAMGXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxy-6-methylbenzonitrile is a benzonitrile derivative characterized by a nitrile group (-CN) at position 1, hydroxyl (-OH) at position 2, amino (-NH₂) at position 3, and methyl (-CH₃) at position 5. This substitution pattern confers unique physicochemical properties, including polarity from the hydroxyl and amino groups, electron-withdrawing effects from the nitrile, and steric modulation from the methyl group.

Properties

CAS No.

182499-93-0

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-amino-2-hydroxy-6-methylbenzonitrile

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7(10)8(11)6(5)4-9/h2-3,11H,10H2,1H3

InChI Key

NTUMBWHJAMGXFO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)N)O)C#N

Canonical SMILES

CC1=C(C(=C(C=C1)N)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent patterns:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
3-Amino-2-hydroxy-6-methylbenzonitrile 2-OH, 3-NH₂, 6-CH₃, 1-CN -OH, -NH₂, -CN, -CH₃ ~162.17 (calculated) Not reported Expected: -CN (~2200 cm⁻¹), -OH (~3300 cm⁻¹)
4-Amino-3-methylbenzonitrile 4-NH₂, 3-CH₃, 1-CN -NH₂, -CN, -CH₃ 132.16 Not reported -CN (~2200 cm⁻¹), -NH₂ (~3320–3474 cm⁻¹)
2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile 2-NH₂, 4/6-(ethoxycoumarin), 1-CN -NH₂, -CN, ethoxy (-OCH₂CH₃), coumarin 494.44 330–332 -CN (2206 cm⁻¹), -NH₂ (3320–3474 cm⁻¹), C=O (1696–1720 cm⁻¹)

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to 4-Amino-3-methylbenzonitrile, which lacks -OH. This likely increases aqueous solubility but may reduce lipid membrane permeability .
  • Electronic Effects: The nitrile group in all analogs acts as an electron-withdrawing moiety, influencing reactivity in nucleophilic aromatic substitution or cyclization reactions.

Research Findings and Gaps

  • Key Observations :

    • Substituent position profoundly impacts properties: Hydroxyl groups enhance polarity, while methyl groups modulate steric effects.
    • Spectral data (e.g., IR peaks for -CN and -NH₂) are consistent across analogs, aiding structural verification .
  • Data Limitations: No direct data on the target compound’s melting point, solubility, or biological activity. discusses unrelated heterocycles (oxazoloquinolines), limiting cross-comparisons .
  • Future Directions :

    • Experimental studies on the target compound’s reactivity (e.g., coupling reactions leveraging -OH/-NH₂) are needed.
    • Computational modeling could predict pharmacokinetic properties based on substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.